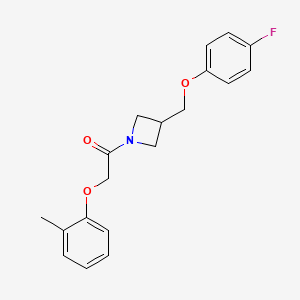

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a highly potent and selective inhibitor of the T790M mutation, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.

Wissenschaftliche Forschungsanwendungen

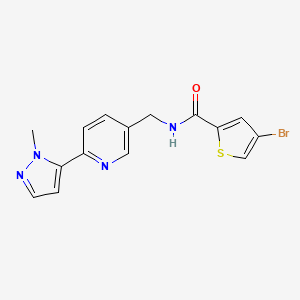

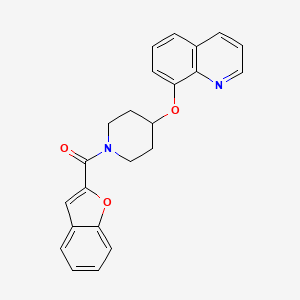

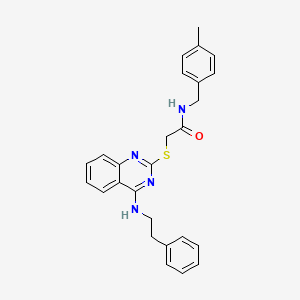

Synthesis and Chemical Properties

One of the primary applications of this compound is its role in the synthesis of azetidinones, which are critical intermediates for various chemical transformations and pharmaceutical developments. Bianchi et al. (2003) described the preparation of methyl-p-tolyl-amino-3-phenoxy-2-azetidinones as intermediates for further chemical synthesis, showcasing the compound's utility in generating β-lactams with specific stereochemical configurations (Bianchi et al., 2003). These β-lactams are noteworthy for their cis relationship between the PhO and COX moieties, indicating the compound's versatility in stereochemical manipulations.

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and modification of azetidinone derivatives have been explored for their potential as therapeutic agents. Rosenblum et al. (1998) discovered a potent, orally active inhibitor of cholesterol absorption through the structural optimization of azetidinone derivatives, highlighting the compound's significance in addressing hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).

Antibacterial Activity

Research on novel Schiff Base and Azetidinone derivatives, including structures related to the compound , has demonstrated significant antibacterial activity. Vashi and Naik (2004) synthesized derivatives that showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibacterial agents from this chemical framework (Vashi & Naik, 2004).

Enzyme Inhibition

A fascinating application is in the design and synthesis of enzyme inhibitors. Cvetovich et al. (1996) achieved a convergent synthesis of a potent human leukocyte elastase inhibitor, demonstrating the compound's applicability in creating inhibitors for specific enzymes involved in various diseases, including inflammatory conditions (Cvetovich et al., 1996).

Eigenschaften

IUPAC Name |

1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15(11-21)12-23-17-8-6-16(20)7-9-17/h2-9,15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWEAKQLMOBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)

![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2769692.png)

![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)

![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)